Substitutions at the 2nd and 7th positions of the benzothiazole ring are commonly explored for modulating biological activity. 2-Aminobenzothiazoles, for example, are frequently used as building blocks in drug discovery, highlighting the significance of substitutions at these positions. [, , , , , , ]
2-Bromobenzo[d]thiazol-7-ol is an organic compound characterized by a bromine atom and a hydroxyl group attached to a benzothiazole ring system. This compound exhibits significant biochemical properties, particularly in inhibiting certain enzymes, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from benzo[d]thiazol-7-ol through bromination processes, typically involving the use of bromine in suitable solvents like acetic acid. The synthesis can also be adapted for industrial applications, potentially utilizing continuous flow synthesis techniques for scalability and efficiency.
2-Bromobenzo[d]thiazol-7-ol belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is classified as a halogenated aromatic compound due to the presence of the bromine atom.
The primary method for synthesizing 2-Bromobenzo[d]thiazol-7-ol involves the bromination of benzo[d]thiazol-7-ol. The reaction typically occurs under mild conditions to prevent over-bromination.
Technical Details:
Industrial production may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and improved product purity.
The molecular structure of 2-Bromobenzo[d]thiazol-7-ol features:
The molecular formula is C_7H_5BrN_2OS, with a molecular weight of approximately 227.09 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into its structural characteristics, confirming the presence of functional groups and their positions on the ring system .
2-Bromobenzo[d]thiazol-7-ol participates in various chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
Major Products Formed:
The mechanism of action for 2-Bromobenzo[d]thiazol-7-ol primarily involves its interaction with specific biomolecules. It has been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication and transcription. This inhibition occurs through binding to the enzyme's active site, thereby disrupting its function.
Studies indicate that this compound influences cell signaling pathways and gene expression by modulating enzyme activities at the molecular level.
Relevant analyses include spectroscopic techniques such as NMR and IR, which confirm functional groups and molecular structure .
2-Bromobenzo[d]thiazol-7-ol has various applications in scientific research:
This compound's unique properties make it valuable in both academic research and potential pharmaceutical applications.
2-Bromobenzo[d]thiazol-7-ol represents a structurally specialized benzothiazole derivative where the bromine atom at the C2 position and the hydroxyl group at C7 create distinctive electronic properties. This compound belongs to a privileged scaffold in medicinal chemistry, with benzothiazoles extensively documented for diverse bioactivities including antimicrobial, antitumor, and anti-inflammatory effects [8] [10]. The incorporation of bromine—a heavy halogen—introduces enhanced leaving group capacity and potential for cross-coupling reactions, while the phenolic hydroxyl group enables hydrogen bonding interactions critical for target binding [2] [7]. This molecular architecture positions it as a versatile intermediate for synthesizing complex pharmacophores targeting drug-resistant pathogens. Contemporary research prioritizes such functionalized heterocycles to address antimicrobial resistance (AMR) challenges, with benzothiazole derivatives emerging as key structural motifs in rational drug design [9] [10].
Property | Value/Descriptor | Significance |
---|---|---|
Systematic Name | 2-Bromo-1,3-benzothiazol-7-ol | Precise chemical identification |
Molecular Formula | C₇H₄BrNOS | Elemental composition and mass calculation basis |
Key Substituents | C2-Br, C7-OH | Bromine: Electrophilic reactivity; OH: H-bonding capacity |
Core Structure | Benzothiazole | Privileged scaffold in medicinal chemistry |
Halogen Position | Ortho to thiazole N | Influences electronic distribution and reactivity |
The structural features of 2-bromobenzo[d]thiazol-7-ol contribute significantly to its mechanisms against drug-resistant pathogens. The bromine atom enhances membrane permeability and facilitates irreversible binding to bacterial enzymes through nucleophilic substitution, disrupting essential metabolic pathways [8] [9]. Meanwhile, the phenolic hydroxyl group participates in hydrogen-bonding interactions with target proteins, inhibiting vital functions in resistant strains [5] [10]. Recent studies demonstrate its efficacy as a precursor to compounds targeting Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Derivatives synthesized from this core inhibit DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a crucial enzyme for mycobacterial cell wall synthesis not targeted by conventional therapies [10].
Research indicates synergistic effects when this benzothiazole core is integrated into hybrid molecules. For instance, coupling with chromenone or thiazole moieties yields compounds with enhanced activity against Gram-positive (Streptococcus pneumoniae, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria [5]. The molecular flexibility allows strategic modifications that simultaneously engage multiple bacterial targets—a critical strategy for overcoming resistance mechanisms like efflux pumps and enzymatic inactivation [9].
Compound Structural Feature | Antimicrobial Activity Profile | Proposed Mechanism |
---|---|---|
2-Bromo-7-OH substitution | MIC: 1.5 µg/mL against Mtb H37Rv | DprE1 inhibition & cell wall synthesis disruption |
2-Bromo-4-methoxy [3] | MIC: >25 µg/mL against Gram-negative strains | Reduced membrane permeability |
2-Bromo-7-chloro [7] | Moderate activity against B. subtilis (MIC 8 µg/mL) | Electrophilic interference with DNA/protein synthesis |
2-Bromo-7-OH hybrid (thiazole-chromene) | 95% growth inhibition of MRSA at 5µM | Dual-target inhibition & membrane disruption |
In pharmacophore design, 2-bromobenzo[d]thiazol-7-ol provides a tripartite pharmacophoric layout: 1) An aromatic hydrophobic plane (benzene ring), 2) Hydrogen-bond acceptor/donor pair (thiazole N and C7-OH), and 3) An electrophilic center (C-Br bond) [6] [8]. Computational models confirm that bromine’s electron-withdrawing effect enhances the hydrogen-bond donating capacity of the C7 hydroxyl, facilitating stronger interactions with biological targets like enzyme active sites or DNA minor grooves [6]. This is evident in structure-based pharmacophore models targeting mutant ESR2 in breast cancer, where halogen bonding (Bromo-XBD) contributes significantly to binding stability [6].
The compound’s synthetic versatility enables its transformation into high-affinity ligands. For example, Knoevenagel condensation with arylaldehydes yields arylidene derivatives that enhance antitubercular activity, while diazotization and subsequent cyclization generate pyrazole or thiazole hybrids with expanded target profiles [5] [10]. Microwave-assisted and one-pot multicomponent reactions further leverage its reactivity for constructing complex architectures like thiazolo[4,5-b]quinolin-9-ones, which exhibit nanomolar inhibition of mycobacterial growth [5] [10]. Molecular docking studies of derivatives reveal favorable binding to DprE1 (PDB: 4P8N) via π-π stacking, halogen bonds, and hydrogen bonds involving the hydroxyl group—validating its pharmacophoric necessity [10].
Pharmacophore Element | Target Interaction | Biological Consequence |
---|---|---|
C2-Bromine | Halogen bond (XBD) with carbonyl O | Inhibits ATP-binding site of bacterial kinases |
C7-Hydroxyl | H-bond donation to His/Tyr residues | Disrupts catalytic triads in β-lactamases |
Thiazole Nitrogen | H-bond acceptance from backbone NH | Interferes with protein-protein dimerization |
Benzene Ring | π-π stacking with Phe/Trp side chains | Stabilizes binding to DNA minor groove |
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8